molecular formula C8H6F2N2S B12960741 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B12960741
M. Wt: 200.21 g/mol
InChI Key: WRNREBSNEJYGGM-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the fluorination of a precursor benzimidazole compound using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methylthio group can also contribute to the compound’s overall lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both fluorine atoms and a methylthio group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and overall performance in various applications.

Properties

Molecular Formula

C8H6F2N2S

Molecular Weight

200.21 g/mol

IUPAC Name

5,6-difluoro-2-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H6F2N2S/c1-13-8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12)

InChI Key

WRNREBSNEJYGGM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)F)F

Origin of Product

United States

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